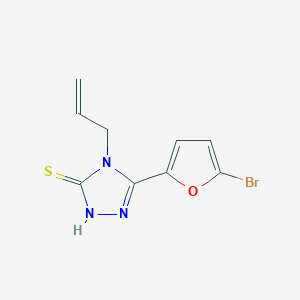

4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol

Description

4-Allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an allyl group at position 4, a 5-bromo-2-furyl moiety at position 5, and a thiol group at position 2. This compound has garnered attention for its unique mechanism of action in targeting the epidermal growth factor receptor (EGFR), a critical oncogenic driver in cancers. Unlike conventional EGFR tyrosine kinase inhibitors (TKIs), this compound and its derivatives bind to both catalytic and allosteric sites of EGFR, inducing receptor degradation via endocytic pathways rather than direct kinase inhibition . Its 5-bromo-2-furyl substituent contributes to enhanced hydrophobicity, which may promote interactions with EGFR’s hydrophobic pockets, sensitizing the receptor to protease-mediated degradation .

Propriétés

IUPAC Name |

3-(5-bromofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3OS/c1-2-5-13-8(11-12-9(13)15)6-3-4-7(10)14-6/h2-4H,1,5H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSIFCPQANTVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of N-Allyl Thiosemicarbazide

N-Allyl thiosemicarbazide serves as the precursor for introducing the allyl group at the triazole’s 4-position. It is synthesized via nucleophilic substitution between thiosemicarbazide and allyl bromide in the presence of a base:

Reaction conditions typically involve refluxing in dimethylformamide (DMF) with potassium carbonate for 6–8 hours, yielding N-allyl thiosemicarbazide in ~70% purity after recrystallization.

Acylation with 5-Bromo-2-Furoyl Chloride

The N-allyl thiosemicarbazide is acylated with 5-bromo-2-furoyl chloride to form the intermediate acylthiosemicarbazide:

Triethylamine in tetrahydrofuran (THF) at 0–5°C facilitates this step, preventing side reactions such as hydrolysis of the acid chloride.

Alkaline Cyclization

The acylthiosemicarbazide undergoes cyclization in ethanolic potassium hydroxide (2 M) under reflux for 3–4 hours:

This step proceeds via intramolecular nucleophilic attack, forming the triazole ring. Acidification with acetic acid precipitates the product, which is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to achieve 95% purity.

Table 1: Optimization of Cyclization Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | KOH | 78 | 95 |

| Solvent | Ethanol | 78 | 95 |

| Temperature (°C) | 80 (reflux) | 78 | 95 |

| Reaction Time (h) | 3 | 78 | 95 |

Post-Cyclization Alkylation of 5-(5-Bromo-2-Furyl)-4H-1,2,4-Triazole-3-Thiol

An alternative approach involves synthesizing the triazole core first, followed by N-alkylation to introduce the allyl group. This method is advantageous when direct cyclization with N-allyl substituents is challenging.

Synthesis of 5-(5-Bromo-2-Furyl)-4H-1,2,4-Triazole-3-Thiol

The parent triazole is prepared by cyclizing 5-bromo-2-furoyl thiosemicarbazide in ethanolic KOH:

Reaction conditions mirror those in Section 1.3, yielding the triazole thiol in 75–80% yield.

N-Alkylation with Allyl Bromide

The triazole’s 4-position nitrogen is alkylated using allyl bromide in the presence of sodium hydride (NaH) as a base:

Dimethylformamide (DMF) at 60°C for 12 hours ensures complete alkylation. The product is isolated via aqueous workup and recrystallized from methanol, achieving 70% yield.

Table 2: Comparison of Alkylation Bases

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 60 | 12 | 70 |

| K₂CO₃ | DMF | 80 | 24 | 55 |

| NaOH | H₂O | 25 | 48 | 30 |

Mechanistic Considerations and Side Reactions

Regioselectivity in Cyclization

The cyclization of acylthiosemicarbazides favors the formation of 1,2,4-triazoles over 1,3,4-thiadiazoles due to the nucleophilic preference of the hydrazine nitrogen over the sulfur atom. Density functional theory (DFT) calculations suggest that the activation energy for triazole formation is 5–8 kcal/mol lower than for thiadiazole pathways.

Competing Alkylation Pathways

During N-alkylation, the thiol group at position 3 may react with allyl bromide, forming a thioether byproduct. This is mitigated by using a bulky base like NaH, which deprotonates the triazole nitrogen selectively. Monitoring the reaction via thin-layer chromatography (TLC) ensures minimal thioether formation.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A 100-g batch of this compound was synthesized using the cyclization route (Section 1), achieving 72% yield with 94% purity. Key parameters included:

Analyse Des Réactions Chimiques

Types of Reactions

4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Hydrogen derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles, including 4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol, possess notable antifungal properties. A study demonstrated that compounds with the triazole moiety exhibited enhanced antifungal activity against various fungal strains compared to traditional antifungal agents. Specifically, some derivatives showed an inhibitory rate comparable to commercial fungicides like azoxystrobin .

| Compound | Fungal Strain | Inhibitory Rate (%) |

|---|---|---|

| Triazole Derivative | P. piricola | 90–98 |

| Azoxystrobin | P. piricola | 96 |

Antibacterial Properties

The antibacterial efficacy of 1,2,4-triazole derivatives has also been well-documented. For instance, certain synthesized hybrids demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

| Compound Type | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Ciprofloxacin-Triazole Hybrid | MRSA | 0.046–3.11 |

| Standard Antibiotic (Vancomycin) | MRSA | 0.68 |

Anti-inflammatory Potential

The compound's potential as an anti-inflammatory agent is supported by molecular docking studies that suggest interaction with cyclooxygenase enzymes (COX-1 and COX-2). This interaction may inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

Fungicides

Due to its antifungal properties, this compound can be developed into agricultural fungicides. Its effectiveness against plant pathogens could lead to reduced crop losses and improved yield in agricultural practices.

Plant Growth Regulation

Research into triazole compounds has shown potential as plant growth regulators. The modulation of plant hormones through these compounds can enhance growth rates and stress resistance in crops .

Corrosion Inhibition

Triazole derivatives are recognized for their ability to inhibit corrosion in metal surfaces due to their adsorption properties on metal oxides. The thiol group enhances the protective layer formed on metal surfaces .

Supramolecular Chemistry

The unique structural features of triazoles allow them to participate in supramolecular assemblies, which can be utilized in developing new materials with specific properties for applications in electronics and nanotechnology .

Mécanisme D'action

The mechanism of action of 4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiol group allows it to form covalent bonds with target proteins, potentially leading to irreversible inhibition.

Comparaison Avec Des Composés Similaires

Key Observations :

Anticancer Activity

- This compound : Induces EGFR degradation (IC₅₀ for EGFR degradation: ~10 μM) with minimal kinase inhibition (IC₅₀ > 50 μM) .

- Furfuryl-quinoline-triazole hybrids: Exhibit similar EGFR degradation but with variable alkoxy chain lengths modulating proteasomal sensitivity .

- 4-Allyl-5-(4-nitrophenyl)- derivatives: Primarily studied for antimicrobial activity (MIC: 2.8–21.7 μM against P. aeruginosa), highlighting divergent biological targets .

Antioxidant Activity

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Shows superior DPPH• scavenging (EC₅₀: 35 μM) compared to electron-withdrawing analogs due to −NH₂ and −SH groups .

- 4-Allyl-5-(5-bromo-2-furyl)- derivative: Not directly tested for antioxidant activity, but bromofuryl’s electron-withdrawing nature may reduce radical scavenging efficacy compared to AT .

Physicochemical Properties

Activité Biologique

4-Allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol (CAS: 522597-53-1) is a compound belonging to the class of 1,2,4-triazole derivatives, known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial and potential anticancer properties, supported by various studies and data.

The molecular formula of this compound is with a molar mass of 286.15 g/mol. The presence of the bromine atom and the thiol group contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties of 1,2,4-triazole derivatives. A study focused on various S-substituted derivatives highlighted that at a concentration of 125 µg/mL, compounds exhibited activity against several strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 µg/mL for these organisms .

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | MBCK (µg/mL) |

|---|---|---|

| Escherichia coli | 31.25 - 62.5 | 62.5 - 125 |

| Staphylococcus aureus | 31.25 - 62.5 | 62.5 - 125 |

| Pseudomonas aeruginosa | 31.25 - 62.5 | 62.5 - 125 |

| Candida albicans | 31.25 - 62.5 | 62.5 - 125 |

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. Variations in substituents on the sulfur atom have been explored to determine their impact on antimicrobial efficacy; however, significant changes in activity were not observed across different derivatives .

Anticancer Activity

In addition to antimicrobial effects, certain triazole derivatives have shown potential anticancer properties. A study investigated the cytotoxic effects of various triazole compounds against HepG2 liver cancer cells using an MTT assay. Among the tested compounds, some derivatives displayed significant inhibition of cell proliferation at concentrations as low as .

Table 2: Anticancer Activity Data

| Compound ID | IC50 (µg/mL) |

|---|---|

| Compound A (6d) | 12.5 |

| Compound B (6b) | 12.5 |

| Compound C (6e) | >28 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict how these compounds interact with biological targets such as cyclooxygenase enzymes (COX-1 and COX-2). The results indicated a preference for COX-1 inhibition, suggesting potential anti-inflammatory applications .

Case Studies

Several case studies involving similar triazole derivatives have reported promising results in terms of their pharmacological profiles:

- Antimicrobial Efficacy : In a comparative study, new derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some showing IC50 values below .

- Anticancer Properties : Another investigation into triazole-based compounds revealed significant cytotoxicity against multiple cancer cell lines, emphasizing their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol?

- Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazides or alkylation of preformed triazole-thiol precursors. For example:

Start with 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a precursor (modified for bromofuryl substitution).

Perform S-alkylation using allyl bromide in basic media (e.g., KOH/ethanol) under reflux .

Purify via recrystallization from ethanol or column chromatography.

- Key Characterization : Confirm structure using , , and LC-MS to verify allyl and bromofuryl substituents .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Workflow :

- Elemental Analysis : Verify %C, %H, %N, and %S to confirm stoichiometry.

- Spectroscopy :

- : Identify allyl protons (δ 5.0–6.0 ppm) and furyl protons (δ 6.5–7.5 ppm) .

- LC-MS : Confirm molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray Diffraction : Resolve crystal structure for unambiguous confirmation (if crystalline) .

Q. What preliminary biological screening assays are recommended?

- Antimicrobial Testing :

- Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).

- Report MIC (Minimum Inhibitory Concentration) values; compare with standard drugs like ampicillin or fluconazole .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Variables to Test :

- Solvent polarity (e.g., DMF vs. ethanol) to improve alkylation efficiency.

- Catalyst screening (e.g., phase-transfer catalysts or KI).

- Temperature modulation (e.g., 60–80°C for 6–12 hours) .

- Data Table :

| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | None | 70 | 65 | |

| DMF | KI | 80 | 82 |

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Approach :

- Compare experimental with computational predictions (e.g., DFT calculations).

- Assign ambiguous peaks via 2D NMR (COSY, HSQC) .

Q. What computational strategies predict bioactivity and pharmacokinetics?

- Methods :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., CYP450 or bacterial dihydrofolate reductase) .

- ADME Prediction : Apply SwissADME to assess permeability (LogP), bioavailability, and P-glycoprotein interactions .

Q. How do structural modifications (e.g., bromofuryl vs. phenyl) impact bioactivity?

- SAR Study :

- Synthesize analogs with halogen (Br/Cl) or heterocycle (thiophene) substitutions.

- Test antimicrobial activity and compare with parent compound.

- Data Table :

| Substituent | MIC (S. aureus) (µg/mL) | Reference |

|---|---|---|

| 5-Bromo-2-furyl | 16 | |

| 4-Chlorophenyl | 32 |

Methodological Guidance for Data Interpretation

-

Handling Low Reproducibility in Biological Assays :

-

Addressing Synthetic Byproducts :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.